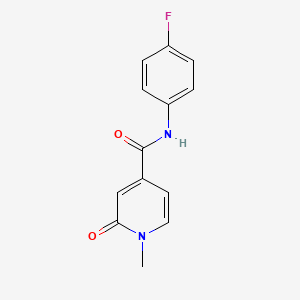
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide, also known as PHA-543613, is a small molecule drug that has been extensively studied in scientific research. It belongs to the class of compounds known as indenylamides and has been found to have potential therapeutic applications in a variety of diseases.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide is not fully understood. However, it has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune response. By inhibiting PDE4, this compound can reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of tumors by inducing apoptosis and inhibiting angiogenesis. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide is that it has been extensively studied in animal models and has shown promising results in a variety of diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different disease contexts.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide. One area of research is the development of more specific PDE4 inhibitors that can target specific isoforms of the enzyme. Another area of research is the investigation of the potential therapeutic applications of this compound in neurodegenerative diseases. Finally, there is a need for further research on the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide involves several steps, including the reaction of 2,3-dihydro-1H-indene with chloroacetyl chloride, followed by the reaction with 2-amino-3-methylpyridine-4-carboxylic acid. The resulting compound is then subjected to various purification steps to obtain the final product.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-18-10-9-13(11-16(18)20)17(21)19(2)15-8-7-12-5-3-4-6-14(12)15/h3-6,9-11,15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDXVNVJCSMTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N(C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6628732.png)




![N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628760.png)

![3-[(5-Chlorofuran-2-carbonyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B6628790.png)

![N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6628800.png)
